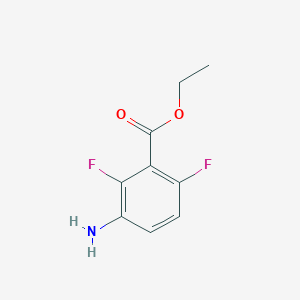
Ethyl 3-amino-2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2,6-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,6-difluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroaniline.
Reaction with Ethyl Chloroformate: The 2,6-difluoroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be an alkylated derivative of this compound.
科学的研究の応用
Ethyl 3-amino-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2,6-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,6-Difluorobenzoic acid: Lacks the amino group and ester functionality.
Ethyl 2,6-difluorobenzoate: Lacks the amino group.
Uniqueness
This compound is unique due to the presence of both the amino group and the ethyl ester group, which confer specific chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications.
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
ethyl 3-amino-2,6-difluorobenzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3 |
InChIキー |
QQMGVHGMXCDLTM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


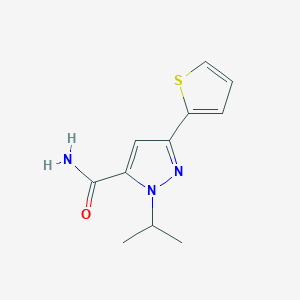
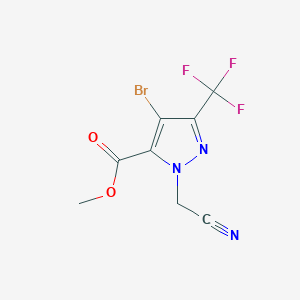
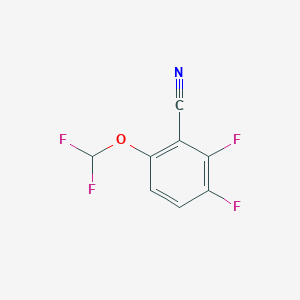



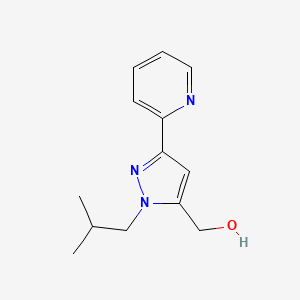
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
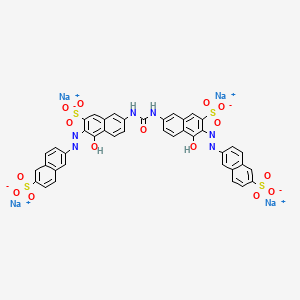


![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)


